DL-cysteine hydrochloride hydrate

Chiral analysis Racemic standards Optical purity

DL-Cysteine hydrochloride hydrate is a racemic (50:50 D-/L-) cysteine source with near-zero specific rotation (-0.5° to +0.5°), essential for non-stereospecific applications where L-cysteine or N-acetyl-L-cysteine cannot substitute. Use as a racemic crystallization standard, NMDA/AMPA receptor agonist tool compound, or thiol-group synthetic precursor. The hydrochloride salt ensures high aqueous solubility without pH adjustment—ideal for cell culture and redox studies. Confirm racemic identity via optical rotation. Available in research-grade purity (≥98%) with global shipping.

Molecular Formula C3H10ClNO3S
Molecular Weight 175.64 g/mol
CAS No. 96998-61-7
Cat. No. B3416855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-cysteine hydrochloride hydrate
CAS96998-61-7
Molecular FormulaC3H10ClNO3S
Molecular Weight175.64 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)S.O.Cl
InChIInChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2
InChIKeyQIJRTFXNRTXDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Cysteine Hydrochloride Hydrate (CAS 96998-61-7): Racemic Cysteine HCl Salt for Biochemical Research and Industrial Applications


DL-Cysteine hydrochloride hydrate (CAS 96998-61-7), also known as DL-cysteine hydrochloride monohydrate, is a racemic mixture of D-cysteine and L-cysteine in hydrochloride salt form with a molecular formula of C3H10ClNO3S and molecular weight of 175.64 g/mol [1]. This compound exists as a white crystalline powder with a melting point of 109–112 °C, is freely soluble in water and ethanol, and exhibits hygroscopic properties [2][3]. Unlike its optically pure L-cysteine counterpart, the DL-racemate contains an equimolar mixture of both enantiomers, making it useful as a non-stereospecific reagent and comparative standard in analytical and crystallization studies .

Why L-Cysteine HCl or N-Acetyl-L-Cysteine Cannot Substitute for DL-Cysteine Hydrochloride Hydrate in Non-Stereospecific Applications


Direct substitution of DL-cysteine hydrochloride hydrate with L-cysteine hydrochloride or N-acetyl-L-cysteine fails in applications requiring a racemic, non-stereospecific cysteine source. L-Cysteine hydrochloride monohydrate (CAS 7048-04-6) exhibits a specific rotation of +5.0° to +7.0° [α]20/D [1], whereas DL-cysteine hydrochloride hydrate exhibits a specific rotation of approximately -0.5° to +0.5°, confirming its racemic nature [2]. N-Acetyl-L-cysteine (NAC) is a chemically modified derivative that lacks the free thiol group reactivity profile of the native cysteine molecule. In analytical applications requiring racemic standards, crystallization studies of racemic compound behavior, or non-stereoselective synthetic reactions, only the DL-racemate provides the appropriate 50:50 enantiomeric composition . The hydrochloride salt form additionally provides enhanced aqueous solubility compared to free cysteine forms .

Quantitative Differentiation Evidence for DL-Cysteine Hydrochloride Hydrate vs. L-Cysteine and N-Acetyl-L-Cysteine


Specific Rotation: DL-Cysteine HCl Hydrate (~0°) vs. L-Cysteine HCl Monohydrate (+5.0° to +7.0°)

DL-Cysteine hydrochloride hydrate exhibits a specific rotation of -0.5° to +0.5°, confirming its identity as a racemic mixture with equal proportions of D- and L-enantiomers [1]. In contrast, L-cysteine hydrochloride monohydrate (CAS 7048-04-6) exhibits a specific rotation [α]20/D of +5.0° to +7.0° (c=8, 1 mol/L HCl) [2]. This 5°–7.5° magnitude difference in optical rotation provides a clear analytical discriminator for identity verification and quality control.

Chiral analysis Racemic standards Optical purity Crystallography

NMDA and AMPA Receptor Agonist Activity: DL-Cysteine HCl as a Glutamatergic Tool Compound

DL-Cysteine hydrochloride acts as an NMDA glutamatergic receptor agonist and also functions as an agonist at AMPA glutamatergic receptors at high concentrations . This dual glutamatergic activity distinguishes the racemic DL-cysteine from N-acetyl-L-cysteine (NAC), which primarily functions as an antioxidant and mucolytic agent via glutathione synthesis and disulfide bond reduction [1]. The free amino acid form with an unmodified thiol group is required for receptor interaction, whereas NAC's acetylated amino group alters its pharmacological profile entirely.

Neuroscience Glutamate receptors NMDA receptor AMPA receptor Electrophysiology

Aqueous Solubility: Hydrochloride Salt Form vs. Free Cysteine

DL-Cysteine hydrochloride hydrate is freely soluble in water and ethanol, with the hydrochloride salt form specifically providing enhanced aqueous solubility compared to free cysteine . The target compound shows water solubility rated as 'freely soluble' [1], and is also soluble in alcohol and acetone [2]. This solubility profile distinguishes the hydrochloride salt from free DL-cysteine (CAS 3374-22-9), which has more limited aqueous solubility without the salt counterion.

Solubility Formulation Cell culture media Aqueous chemistry

Optimal Procurement Scenarios for DL-Cysteine Hydrochloride Hydrate (CAS 96998-61-7)


Racemic Crystallization Studies and Physicochemical Analysis

DL-Cysteine hydrochloride hydrate serves as a model racemic compound for crystallization studies and comparative physicochemical analysis. As a racemic mixture containing exactly 50:50 D- and L-enantiomers, it is used to investigate racemate crystallization behavior, solid-state properties, and comparative thermodynamic analysis against optically pure enantiomers . The near-zero specific rotation (-0.5° to +0.5°) provides a reliable identity verification metric .

Glutamatergic Receptor Pharmacology Research

This compound functions as an NMDA glutamatergic receptor agonist and exhibits AMPA receptor agonist activity at elevated concentrations . Researchers studying excitatory neurotransmission, synaptic plasticity, or glutamate receptor pharmacology may employ DL-cysteine hydrochloride as a non-stereoselective tool compound. Unlike N-acetyl-L-cysteine, which lacks direct receptor agonist activity, DL-cysteine hydrochloride provides a free amino acid scaffold with preserved thiol group for receptor interaction.

Non-Stereospecific Synthetic Intermediate and Reducing Agent

DL-Cysteine hydrochloride hydrate is employed as an organic reagent and precursor in synthetic chemistry where stereochemistry is not a critical parameter. The compound serves as a source of the thiol (-SH) functional group for nucleophilic substitution reactions, disulfide bond reduction, and preparation of sulfur-containing compounds . The hydrochloride salt form offers enhanced solubility and handling characteristics compared to free cysteine.

Cell Culture Media Supplement for Protein Folding Studies

The high aqueous solubility of DL-cysteine hydrochloride hydrate supports its use in cell culture applications . The compound's thiol group enables participation in redox reactions relevant to protein folding, disulfide bond formation, and cellular antioxidative processes . The hydrochloride form provides soluble cysteine without requiring acidic pH adjustments that might stress cultured cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-cysteine hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.